Rel-(4AR,7AS)-4-butyl-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide
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Overview
Description
Rel-(4AR,7AS)-4-butyl-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound with a unique structure that includes a hexahydrothieno[3,4-B]pyrazin-2(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4AR,7AS)-4-butyl-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic synthesis. The process begins with the preparation of the hexahydrothieno[3,4-B]pyrazin-2(1H)-one core, followed by the introduction of the butyl and ethylphenyl groups. The final step involves the oxidation to form the 6,6-dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-(4AR,7AS)-4-butyl-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can be used to modify the core structure.
Substitution: Various substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield further oxidized derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(4AR,7AS)-4-butyl-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups.
Disilane-bridged architectures: Compounds with similar structural features but different electronic properties.
Uniqueness
Rel-(4AR,7AS)-4-butyl-1-(4-ethylphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties.
Properties
CAS No. |
1217810-60-0 |
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Molecular Formula |
C18H26N2O3S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(4aS,7aR)-1-butyl-4-(4-ethylphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
InChI |
InChI=1S/C18H26N2O3S/c1-3-5-10-19-11-18(21)20(15-8-6-14(4-2)7-9-15)17-13-24(22,23)12-16(17)19/h6-9,16-17H,3-5,10-13H2,1-2H3/t16-,17+/m0/s1 |
InChI Key |
HKWJJQYZGACMMF-DLBZAZTESA-N |
Isomeric SMILES |
CCCCN1CC(=O)N([C@H]2[C@@H]1CS(=O)(=O)C2)C3=CC=C(C=C3)CC |
Canonical SMILES |
CCCCN1CC(=O)N(C2C1CS(=O)(=O)C2)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
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